molecular formula C7H6N4 B188559 Pyrido[2,3-b]pyrazin-6-amine CAS No. 65257-68-3

Pyrido[2,3-b]pyrazin-6-amine

Cat. No.: B188559
CAS No.: 65257-68-3
M. Wt: 146.15 g/mol
InChI Key: POUPCZFBDRVLNE-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazin-6-amine is a heterocyclic compound that contains both pyridine and pyrazine rings. This compound is of significant interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of nitrogen atoms in the ring system contributes to its reactivity and ability to form various derivatives.

Mechanism of Action

Target of Action

Pyrido[2,3-b]pyrazin-6-amine is a novel heterocyclic compound It has been utilized in electrochemical sensing of dna , suggesting that DNA could be a potential target.

Mode of Action

It’s known that the compound has remarkable contributions towards nonlinear optical (nlo) technological applications . This suggests that the compound might interact with its targets, possibly DNA, in a way that influences optical properties.

Biochemical Pathways

The compound has been used in electrochemical sensing of dna , which implies it may interact with biochemical pathways involving DNA.

Result of Action

It’s known that the compound has been utilized for the first time in electrochemical sensing of dna, in vitro antioxidant, and antiurease activity . This suggests that the compound may have a significant impact on cellular functions related to these activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazin-6-amine typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridine with 1,2-diketones under acidic conditions. This reaction forms the pyrazine ring through cyclization. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-b]pyrazin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Reduced derivatives of this compound.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Pyrido[2,3-b]pyrazin-6-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Pyrido[2,3-b]pyrazin-6-amine is unique due to the presence of both pyridine and pyrazine rings, along with an amine group

Properties

IUPAC Name

pyrido[2,3-b]pyrazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUPCZFBDRVLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289179
Record name pyrido[2,3-b]pyrazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65257-68-3
Record name 65257-68-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyrido[2,3-b]pyrazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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